molecular formula C12H9BrF3N3O B13326065 2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine

2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine

Cat. No.: B13326065
M. Wt: 348.12 g/mol
InChI Key: ZLCDKNYMJNHIHB-UHFFFAOYSA-N
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Description

2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine is a complex organic compound that belongs to the class of triazolo-oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of solvents and reagents is carefully managed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties and applications .

Mechanism of Action

The mechanism of action of 2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various signaling pathways. For example, it has been shown to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine is unique due to its specific substitution pattern and the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. These features contribute to its unique biological activity and potential therapeutic applications .

Properties

Molecular Formula

C12H9BrF3N3O

Molecular Weight

348.12 g/mol

IUPAC Name

2-bromo-9-(2,3,4-trifluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-c][1,4]oxazepine

InChI

InChI=1S/C12H9BrF3N3O/c13-12-17-11-10(20-5-1-4-19(11)18-12)6-2-3-7(14)9(16)8(6)15/h2-3,10H,1,4-5H2

InChI Key

ZLCDKNYMJNHIHB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)Br)C(OC1)C3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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